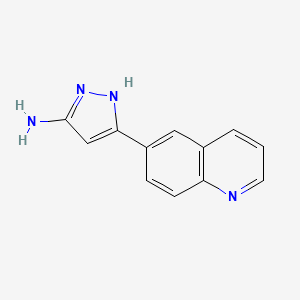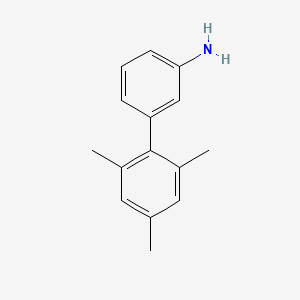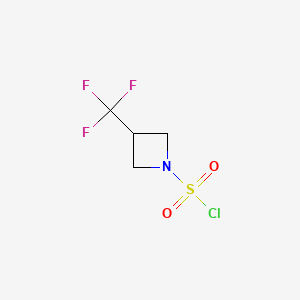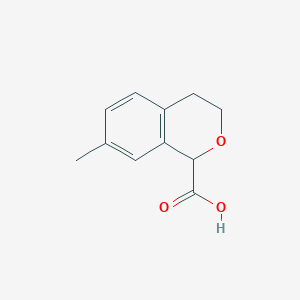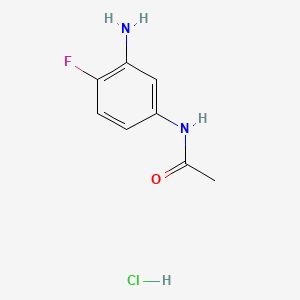
2-Amino-2-methyl-3-(4-(trifluoromethyl)-1h-pyrazol-1-yl)propanoic acid
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-Amino-2-methyl-3-(4-(trifluoromethyl)-1h-pyrazol-1-yl)propanoic acid is an organic compound that features a unique combination of functional groups, including an amino group, a methyl group, and a trifluoromethyl-substituted pyrazole ring. This compound is of interest in various fields of scientific research due to its potential biological activities and its role as a building block in organic synthesis.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-Amino-2-methyl-3-(4-(trifluoromethyl)-1h-pyrazol-1-yl)propanoic acid typically involves the following steps:
Formation of the Pyrazole Ring:
Amino Acid Backbone Construction: The amino acid backbone can be constructed by the alkylation of a suitable amino acid precursor with the pyrazole derivative.
Final Assembly: The final step involves the coupling of the pyrazole ring with the amino acid backbone under appropriate reaction conditions, such as the use of coupling reagents like EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) and HOBt (1-hydroxybenzotriazole).
Industrial Production Methods
Industrial production methods for this compound may involve large-scale synthesis using automated reactors and optimized reaction conditions to ensure high yield and purity. The process may include purification steps such as recrystallization or chromatography to isolate the desired product.
Chemical Reactions Analysis
Types of Reactions
2-Amino-2-methyl-3-(4-(trifluoromethyl)-1h-pyrazol-1-yl)propanoic acid can undergo various types of chemical reactions, including:
Oxidation: The amino group can be oxidized to form corresponding oximes or nitroso derivatives.
Reduction: The pyrazole ring can be reduced under hydrogenation conditions to form dihydropyrazole derivatives.
Substitution: The trifluoromethyl group can participate in nucleophilic substitution reactions to introduce other functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Hydrogen gas in the presence of a palladium catalyst is commonly used for reduction reactions.
Substitution: Nucleophiles such as amines or thiols can be used for substitution reactions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield oximes, while reduction may produce dihydropyrazole derivatives.
Scientific Research Applications
2-Amino-2-methyl-3-(4-(trifluoromethyl)-1h-pyrazol-1-yl)propanoic acid has several scientific research applications:
Chemistry: It serves as a building block for the synthesis of more complex molecules and can be used in the development of new synthetic methodologies.
Biology: The compound’s potential biological activities make it a candidate for studies on enzyme inhibition and receptor binding.
Medicine: It may be investigated for its potential therapeutic effects, such as anti-inflammatory or anticancer properties.
Industry: The compound can be used in the development of new materials or as an intermediate in the production of pharmaceuticals.
Mechanism of Action
The mechanism of action of 2-Amino-2-methyl-3-(4-(trifluoromethyl)-1h-pyrazol-1-yl)propanoic acid involves its interaction with specific molecular targets, such as enzymes or receptors. The trifluoromethyl group can enhance the compound’s binding affinity to these targets, while the amino acid backbone may facilitate its transport and uptake in biological systems. The exact pathways and molecular targets depend on the specific application and context of use.
Comparison with Similar Compounds
Similar Compounds
2-Amino-2-methyl-3-(4-chlorophenyl)propanoic acid: Similar structure but with a chlorophenyl group instead of a trifluoromethyl-pyrazole.
2-Amino-2-methyl-3-(4-nitrophenyl)propanoic acid: Contains a nitrophenyl group instead of a trifluoromethyl-pyrazole.
Uniqueness
The presence of the trifluoromethyl-pyrazole ring in 2-Amino-2-methyl-3-(4-(trifluoromethyl)-1h-pyrazol-1-yl)propanoic acid imparts unique properties, such as increased lipophilicity and enhanced binding affinity to certain biological targets. This makes it distinct from other similar compounds and potentially more effective in specific applications.
Properties
Molecular Formula |
C8H10F3N3O2 |
|---|---|
Molecular Weight |
237.18 g/mol |
IUPAC Name |
2-amino-2-methyl-3-[4-(trifluoromethyl)pyrazol-1-yl]propanoic acid |
InChI |
InChI=1S/C8H10F3N3O2/c1-7(12,6(15)16)4-14-3-5(2-13-14)8(9,10)11/h2-3H,4,12H2,1H3,(H,15,16) |
InChI Key |
YVVSXTLOFSZDQV-UHFFFAOYSA-N |
Canonical SMILES |
CC(CN1C=C(C=N1)C(F)(F)F)(C(=O)O)N |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


